Destruxin D1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

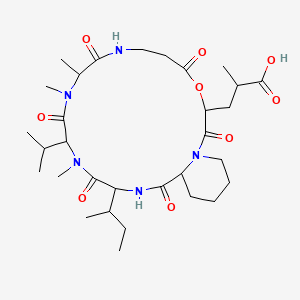

Destruxin D1 is a cyclodepsipeptidic mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae This compound is part of the destruxin family, which is known for its insecticidal, antiviral, and phytotoxic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of destruxin D1 involves the formation of a macrocyclic structure through a series of peptide bond formations and cyclization reactions. One common method for synthesizing destruxins is the Shiina macrolactonization, which involves the cyclization of linear peptides in the presence of a dehydrating agent . The process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): Linear peptides are synthesized on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Cleavage and Cyclization: The linear peptide is cleaved from the solid support and cyclized using Shiina macrolactonization, which involves the use of a dehydrating agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using Metarhizium anisopliae strains. The fungus is cultured in a suitable growth medium, and this compound is extracted and purified from the culture broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, can enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Destruxin D1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Destruxin D1 has a wide range of scientific research applications:

Mechanism of Action

Destruxin D1 exerts its effects through multiple molecular targets and pathways:

Insecticidal Activity: This compound disrupts calcium ion gradients across the muscle plasma membrane, leading to tetanic and flaccid paralysis in insects.

Antitumor Activity: This compound inhibits the Wnt/β-catenin signaling pathway, inducing apoptosis in cancer cells.

Immunosuppressive Activity: This compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells.

Comparison with Similar Compounds

Destruxin D1 is part of the destruxin family, which includes other compounds such as destruxin A, B, C, and E. These compounds share similar structures but differ in their biological activities and specific applications:

Destruxin A: Known for its strong insecticidal activity and ability to induce morphological changes in insect hemocytes.

Destruxin B: Exhibits potent antitumor activity by inhibiting the Wnt/β-catenin signaling pathway.

Destruxin C: Has antiviral properties and is effective against plant viruses.

Destruxin E: Shows immunosuppressive activity and is used in the study of osteoclast-like multinucleated cells.

This compound stands out due to its unique combination of insecticidal, antitumor, and immunosuppressive activities, making it a versatile compound with diverse applications.

Properties

CAS No. |

79385-98-1 |

|---|---|

Molecular Formula |

C31H51N5O9 |

Molecular Weight |

637.8 g/mol |

IUPAC Name |

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosan-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44) |

InChI Key |

XTWWITLYEHFJBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.